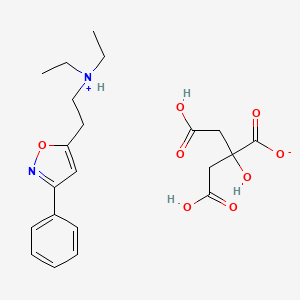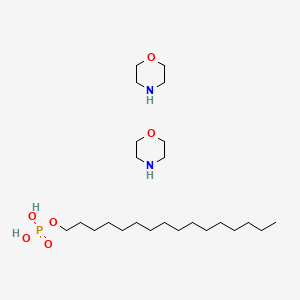
3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole citrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole citrate involves several steps. One common method starts with the reaction of 3-chloropropionyl chloride with N-hydroxybenzamidine in dry ether, followed by the addition of diethylamine in dry benzene . The reaction conditions typically involve cooling with ice and stirring at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
化学反応の分析
Types of Reactions
3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole citrate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
科学的研究の応用
3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole citrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its anti-inflammatory and antitussive properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole citrate involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes and receptors involved in inflammatory pathways, thereby reducing inflammation and suppressing cough . The exact molecular targets and pathways are still under investigation, but it is known to modulate the activity of neurotransmitters and inflammatory mediators .
類似化合物との比較
Similar Compounds
Oxolamine Citrate: Another anti-inflammatory and antitussive agent with a similar structure.
Isoxazole Derivatives: Compounds with the isoxazole ring, known for their diverse biological activities.
Uniqueness
3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole citrate stands out due to its specific combination of the isoxazole ring and the diethylaminoethyl group, which imparts unique pharmacological properties. Its ability to act as both an anti-inflammatory and cough suppressant makes it particularly valuable in medicinal chemistry .
特性
CAS番号 |
985-69-3 |
|---|---|
分子式 |
C21H28N2O8 |
分子量 |
436.5 g/mol |
IUPAC名 |
2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-(3-phenyl-1,2-oxazol-5-yl)ethyl]azanium |
InChI |
InChI=1S/C15H20N2O.C6H8O7/c1-3-17(4-2)11-10-14-12-15(16-18-14)13-8-6-5-7-9-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-9,12H,3-4,10-11H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChIキー |
IONVJVZOGJBIOM-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CCC1=CC(=NO1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![trans-2-Methyl-3-[(phenylmethoxy)methyl]-oxirane](/img/structure/B13774297.png)



![[(2R,3S,4S,5R,6R)-5-acetyloxy-3,4,6-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B13774332.png)



